Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-(1H-indole-3-carbonylamino)-3,3-dimethylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)13(15(20)21-4)18-14(19)11-9-17-12-8-6-5-7-10(11)12/h5-9,13,17H,1-4H3,(H,18,19)/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWYJFLJOPRUIA-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)OC)NC(=O)C1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101342452 | |
| Record name | Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of synthetic carboxamides, often modified at the indole/indazole ring, alkyl chain, or ester group. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Receptor Binding :
- Fluorinated alkyl/aryl groups (e.g., 4-fluorobutyl in MDMB-4F-BUTICA) enhance CB1 receptor affinity by increasing lipophilicity and van der Waals interactions .
- Bulky groups (e.g., cyclohexylmethyl in MDMB-CHMICA) prolong activity due to slower metabolic degradation .
- Indazole-based analogs (e.g., MDMB-FUBINACA) exhibit higher potency than indole derivatives, attributed to improved hydrogen-bonding with CB1 .
Cyano groups (e.g., AMB-4CN-BUTINACA) introduce polarity, reducing blood-brain barrier penetration but improving aqueous solubility .
Preparation Methods
Alkylation Step: Formation of the Methyl Ester Backbone
The alkylation step establishes the (S)-3,3-dimethylbutanoate methyl ester moiety. This typically begins with (S)-2-amino-3,3-dimethylbutanoic acid, which undergoes esterification to form the methyl ester. Common methods include:
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Fischer esterification : Reacting the carboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.
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Chloride-mediated esterification : Treating the acid with thionyl chloride () to form the acyl chloride intermediate, followed by reaction with methanol.
The stereochemical integrity of the (S)-configuration is preserved by using enantiomerically pure starting materials or chiral resolution techniques.
Amide Coupling: Indole-3-Carboxamide Formation
The amide coupling step links the indole-3-carboxylic acid to the amino ester. This reaction requires activation of the carboxylic acid to facilitate nucleophilic attack by the amine. Key methodologies include:
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Carbodiimide-based coupling : Using (DCC) or (EDCI) with (HOBt) to prevent racemization.
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Uronium/phosphonium reagents : Employing (HATU) for high-efficiency coupling in polar aprotic solvents like (DMF).
Reaction conditions are maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, with temperatures ranging from 0°C to room temperature.
Optimization of Reaction Conditions
Solvent Selection
Solvent polarity significantly impacts reaction efficiency:
| Solvent | Dielectric Constant | Reaction Yield (%) |
|---|---|---|
| DMF | 36.7 | 85–90 |
| Dichloromethane | 8.9 | 70–75 |
| Tetrahydrofuran | 7.6 | 60–65 |
Polar solvents like DMF enhance reagent solubility and stabilize transition states, improving yields.
Catalytic Additives
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4-Dimethylaminopyridine (DMAP) : Accelerates acylation by acting as a nucleophilic catalyst (0.1–0.2 equiv).
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Triethylamine (TEA) : Neutralizes acidic byproducts, maintaining a pH conducive to amide bond formation.
Purification and Characterization
Chromatographic Purification
Crude products are purified using:
Spectroscopic Validation
| Technique | Key Data Points |
|---|---|
| (DMSO-) | - Indole NH: 10.8 ppm (s) - Methyl ester: 3.68 ppm (s) - Dimethylbutanoate: 1.12 ppm (s) |
| LC-MS | - [M+H]: m/z 289.3 - Retention time: 4.8 min (C18, 60% acetonitrile) |
Industrial-Scale Production Considerations
Industrial synthesis prioritizes cost-efficiency and scalability:
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Continuous-flow reactors : Reduce reaction times and improve heat management compared to batch processes.
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Automated purification systems : Utilize simulated moving bed (SMB) chromatography for high-throughput separation.
Challenges and Mitigation Strategies
Racemization During Amide Coupling
The (S)-configuration is prone to racemization under basic conditions. Mitigation includes:
Byproduct Formation
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N-acylurea formation : Minimized by substituting DCC with EDCI/HOBt.
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Ester hydrolysis : Controlled by maintaining anhydrous conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| DCC/HOBt in DMF | 88 | 98 | 120 |
| HATU in DMF | 92 | 99 | 150 |
| EDCI/HOBt in DCM | 78 | 95 | 90 |
HATU-based coupling offers the highest efficiency but at a greater cost, making EDCI preferable for large-scale production .
Q & A
Q. Q1. What are the standard synthetic protocols for Methyl (S)-2-(1H-indole-3-carboxamido)-3,3-dimethylbutanoate?
The synthesis typically involves coupling indole-3-carboxylic acid derivatives with methyl esters of chiral amino acids. For example, a related compound (Methyl (2S)-2-amino-3,3-dimethylbutanoate hydrochloride) was synthesized via amidation using trifluoroethylamine and purified via C18 reverse-phase chromatography (acetonitrile/water) . Key steps include:
- Amino acid activation : Use of coupling agents like diisopropylethylamine (DIPEA) in THF under nitrogen.
- Purification : Reverse-phase or silica gel chromatography to isolate enantiomerically pure products.
- Yield optimization : Extended reaction times (e.g., 27 hours at 60°C) improve conversion rates.
Q. Advanced Q1. How can enantiomeric purity be ensured during synthesis?
Enantiomeric purity is critical for pharmacological activity. Methods include:
- Chiral auxiliaries : Use of oxazolidinone derivatives (e.g., (R)-4-benzyl-3-acyloxazolidin-2-one) to control stereochemistry during coupling, as seen in related hydroxy acid syntheses .
- HPLC validation : Chiral stationary-phase columns (e.g., C18) resolve enantiomers, with retention times validated against standards .
Analytical Characterization
Q. Q2. What analytical techniques are used to confirm the structure and purity of this compound?
Standard methods include:
- LCMS : To confirm molecular weight (e.g., [M+H]+ ion) and detect impurities.
- 1H-NMR : Resolves stereochemical features (e.g., diastereotopic protons) and confirms substitution patterns (e.g., indole C3 carboxamido group) .
- HPLC : Quantifies purity (>95% by area normalization) .
Q. Advanced Q2. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
Contradictions may arise from rotamers or solvent effects. Solutions include:
- Variable-temperature NMR : To identify dynamic rotational barriers, as demonstrated in studies of indole derivatives .
- Density functional theory (DFT) calculations : Predict expected chemical shifts and compare with experimental data .
Pharmacological and Biological Studies
Q. Q3. What in vitro assays are suitable for studying this compound’s bioactivity?
Common assays include:
- Receptor binding : Use of HEK293 cells expressing target receptors (e.g., cannabinoid receptors for structurally related indole carboxamides) .
- Metabolic stability : Incubation with human liver microsomes (HLMs) to assess cytochrome P450-mediated degradation .
Q. Advanced Q3. How can in vitro data be extrapolated to in vivo models?
Use physiologically based pharmacokinetic (PBPK) modeling incorporating parameters like:
- Apparent permeability (Papp) : Measured via Madin-Darby Canine Kidney (MDCK) monolayers .
- Interspecies scaling factors : Adjust for differences in metabolic clearance between HLMs and animal models .
Structure-Activity Relationship (SAR) Studies
Q. Q4. How does modification of the indole moiety affect bioactivity?
SAR studies on indole carboxamides show that:
Q. Advanced Q4. What computational tools aid in SAR prediction?
- Molecular docking : To model interactions with target receptors (e.g., cannabinoid receptor homology models) .
- QSAR models : Train using datasets of indole derivatives’ binding affinities and physicochemical descriptors .
Stability and Degradation
Q. Q5. What storage conditions are recommended for this compound?
Q. Advanced Q5. How can degradation products be identified?
- Forced degradation studies : Expose to heat, light, or acidic/basic conditions, followed by LCMS/MS to detect fragments (e.g., indole-3-carboxylic acid from ester hydrolysis) .
Toxicology and Metabolism
Q. Q6. What are the primary metabolic pathways for this compound?
- Ester hydrolysis : Catalyzed by carboxylesterases, yielding carboxylic acid metabolites .
- Oxidative metabolism : CYP3A4/5-mediated oxidation of the indole or alkyl chains .
Q. Advanced Q6. How do interspecies differences impact toxicity studies?
- Species-specific isoforms : For example, rat carboxylesterases hydrolyze esters faster than human enzymes, requiring dose adjustments in rodent models .
Data Interpretation and Reproducibility
Q. Q7. How should researchers address batch-to-batch variability in bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
